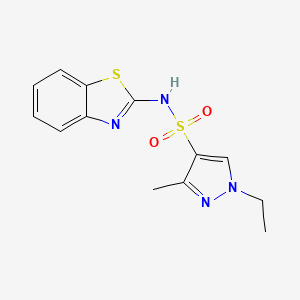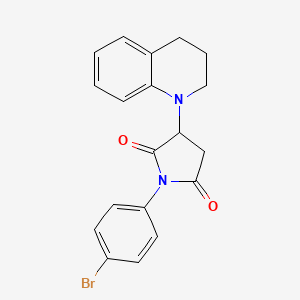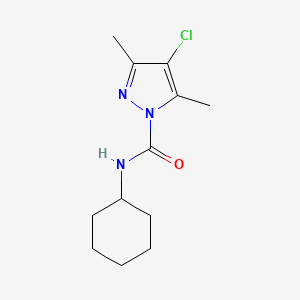![molecular formula C15H17NO5S B4273297 3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4273297.png)
3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound that features a bicyclic structure with a heptane ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the thienyl group: This step involves the functionalization of the bicyclic core with a thienyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the amide bond between the thienyl group and the bicyclic core, which can be achieved using standard peptide coupling reagents such as EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Diels-Alder reaction and palladium-catalyzed cross-coupling, as well as the development of more efficient methods for methoxycarbonylation and amidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thienyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions between proteins and small molecules. Its bicyclic structure and functional groups allow it to bind to specific protein targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and functional groups allow it to interact with biological targets in a specific manner, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its bicyclic structure and functional groups make it a valuable starting material for the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thienyl group and methoxycarbonyl group allow it to bind to proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target protein, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-({[3-(methoxycarbonyl)-2-furyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-({[3-(methoxycarbonyl)-2-pyridyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the thienyl group. This group imparts distinct electronic and steric properties to the molecule, which can influence its reactivity and interactions with biological targets. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for the design of new compounds with specific properties.
Properties
IUPAC Name |
3-[(3-methoxycarbonylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-21-15(20)9-4-5-22-13(9)16-12(17)10-7-2-3-8(6-7)11(10)14(18)19/h4-5,7-8,10-11H,2-3,6H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKOQWZWFBEQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4273216.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4273218.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-1-carbothioamide](/img/structure/B4273248.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-bromophenyl)hydrazinecarbothioamide]](/img/structure/B4273253.png)


![5,5'-butane-1,4-diylbis{4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol}](/img/structure/B4273270.png)
![2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4273275.png)
![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B4273276.png)
![3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4273281.png)
![2-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4273295.png)

![2-CYCLOPENTYL-N-[4-(2-CYCLOPENTYLACETAMIDO)BUTYL]ACETAMIDE](/img/structure/B4273304.png)
